(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one
CAS No.:
Cat. No.: VC13288687
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one |
| Standard InChI | InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+ |
| Standard InChI Key | MPEHLZAFKMYOTA-NSCUHMNNSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=C(C=CC(=C1)Br)O |
| SMILES | CC(=O)C=CC1=C(C=CC(=C1)Br)O |
| Canonical SMILES | CC(=O)C=CC1=C(C=CC(=C1)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(E)-4-(5-Bromo-2-hydroxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone with the systematic IUPAC name (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one. Its molecular formula corresponds to an average mass of 241.084 Da and a monoisotopic mass of 239.978592 Da . The compound’s canonical SMILES string, , highlights the trans-configuration () of the double bond between C3 and C4, critical for its conjugation and reactivity.
Structural Features
The molecule comprises three key regions:
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Aromatic Ring: A 5-bromo-2-hydroxyphenyl group introducing steric and electronic effects via bromine (electronegative substituent) and hydroxyl (hydrogen-bond donor) groups.
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α,β-Unsaturated Carbonyl System: A but-3-en-2-one moiety enabling conjugation across the carbonyl and double bond, which influences UV-Vis absorption and redox behavior .
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Planar Geometry: X-ray crystallography confirms near-planarity (), facilitating π-π stacking and dimerization via O–H⋯O interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass (g/mol) | 241.08 | |
| Melting Point | 421 K (148°C) | |
| Crystal System | Monoclinic | |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 5-bromo-2-hydroxybenzaldehyde and acetone under basic conditions. A typical procedure involves:
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Dissolving 5-bromo-2-hydroxybenzaldehyde (1.01 g, 5 mmol) in acetone (50 mL).
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Adding aqueous NaOH (1.25 g in 20 mL HO) to initiate aldol condensation.
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Neutralizing with HCl (pH 6) after 6 hours, followed by washing with sodium bisulfate and recrystallization from dichloromethane .
This method yields colorless plates with an 85% yield and a melting point of 421 K . Alternative protocols using pyrrolidine as a catalyst report lower yields (50–68%) but enable functionalization with saccharide moieties .
Table 2: Synthesis Conditions Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Base | NaOH | Pyrrolidine |
| Solvent | Acetone | Ethanol |
| Reaction Time | 6 hours | 24 hours |
| Yield | 85% | 50–68% |
| Purification | Recrystallization (CHCl) | Column chromatography |
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Competing aldol adducts may form if reaction conditions (pH, temperature) are suboptimal.
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Purification: The compound’s polarity necessitates chromatographic separation or recrystallization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (300 MHz, CDCl/DMSO-d):
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NMR:
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δ 198.2 (C=O),
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δ 158.3 (C–OH),
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δ 132.1–115.7 (aromatic and vinyl carbons).
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Infrared (IR) Spectroscopy
A strong absorption at confirms the α,β-unsaturated carbonyl group, while a broad peak at corresponds to the phenolic -OH.
Mass Spectrometry
Electrospray ionization (ESI) shows a molecular ion peak at , consistent with the molecular formula.
Crystallographic and Conformational Analysis
Crystal Structure
X-ray diffraction reveals a monoclinic crystal system with space group . The molecule adopts a planar conformation () due to conjugation between the carbonyl and aromatic π-systems .
Hydrogen-Bonded Dimers
Intermolecular O–H⋯O hydrogen bonds (O1–H1⋯O1; symmetry code: ) link two molecules into centrosymmetric dimers, stabilizing the crystal lattice .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| a, b, c (Å) | 7.512, 11.034, 12.741 |
| α, β, γ (°) | 90, 101.27, 90 |
| V (Å) | 1034.2 |
| Z | 4 |
Biological Activities and Applications
Material Science Applications
The planar structure and hydrogen-bonding capacity make it a candidate for:
Challenges and Future Directions
Synthesis Optimization
Improving regioselectivity and yield requires exploring:
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Green Solvents: Replace acetone with ionic liquids.
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Catalysts: Enantioselective organocatalysts for chiral derivatives.
Bioavailability Enhancement
Structural modifications, such as glycosylation or nanoencapsulation, could address poor aqueous solubility.
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